molecular formula C134H125N9O32S3 B13389924 [2-[(1,3-Benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[1,2-di(prop-2-enoyloxy)ethoxy]benzoate;(2,4-dimethylphenyl) 7-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxynaphthalene-2-carboxylate;(4-methoxy-2-methylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxybenzoate

[2-[(1,3-Benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[1,2-di(prop-2-enoyloxy)ethoxy]benzoate;(2,4-dimethylphenyl) 7-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxynaphthalene-2-carboxylate;(4-methoxy-2-methylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxybenzoate

Cat. No.: B13389924
M. Wt: 2469.7 g/mol
InChI Key: KFBQUDUCBSYVRT-UHFFFAOYSA-N
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Description

The compound [2-[(1,3-Benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[1,2-di(prop-2-enoyloxy)ethoxy]benzoate;(2,4-dimethylphenyl) 7-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxynaphthalene-2-carboxylate;(4-methoxy-2-methylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxybenzoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of benzothiazole derivatives, hydrazone formation, and esterification reactions. Each step requires specific reaction conditions, such as temperature, solvents, and catalysts, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breakdown of ester bonds in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions employed. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a component in materials science and engineering.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological processes. Detailed studies on the compound’s structure-activity relationship (SAR) can provide insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzothiazole derivatives, hydrazones, and esters with comparable structures and properties.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

The compound in focus, a complex organic molecule featuring a benzothiazole moiety, has garnered attention for its potential biological activities. This article delves into the synthesis, biological importance, and specific activities of this compound, providing a comprehensive overview based on current research findings.

Chemical Structure and Synthesis

The compound is characterized by the following structure:

  • IUPAC Name : [2-[(1,3-Benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[1,2-di(prop-2-enoyloxy)ethoxy]benzoate
  • Molecular Formula : C34H38N4O5S
  • Molecular Weight : 606.76 g/mol

The synthesis typically involves the reaction of 2-hydrazinyl-1,3-benzothiazole with various aryl and aliphatic aldehydes under acidic or basic conditions, often utilizing solvents like ethanol or methanol for purification through recrystallization or chromatography.

Antimicrobial Properties

Research has indicated that derivatives of benzothiazole, including those related to the compound , exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that certain benzothiazole derivatives possess significant antibacterial and antifungal properties. The minimal inhibitory concentration (MIC) for these compounds can be as low as 50 μg/mL against various pathogens, indicating their potential as therapeutic agents against infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer). The mechanism of action appears to involve the modulation of signaling pathways related to cell growth and apoptosis .

Antioxidant Effects

Preliminary tests have shown that the compound exhibits antioxidant properties. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The ability to scavenge reactive oxygen species (ROS) suggests potential applications in neuroprotective therapies .

Anti-inflammatory Properties

Inflammation plays a critical role in many chronic diseases. The compound's derivatives have been shown to possess anti-inflammatory effects, which may contribute to their overall therapeutic potential. This activity was assessed through various assays measuring inflammatory markers in cell cultures .

Case Studies and Research Findings

A selection of notable studies highlights the compound's biological activities:

  • Study on Antimicrobial Activity :
    • A series of benzothiazole derivatives were synthesized and tested against common bacterial strains.
    • Results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics.
  • Evaluation of Anticancer Properties :
    • In vitro assays were conducted on multiple cancer cell lines.
    • Compounds showed varying degrees of cytotoxicity, with some demonstrating IC50 values below 10 µM.
  • Antioxidant and Neuroprotective Studies :
    • Compounds were subjected to tests assessing their ability to reduce oxidative stress in neuronal cells.
    • Results indicated significant protective effects against induced oxidative damage.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 50 μg/mL for several strains
AnticancerIC50 < 10 µM in cancer cell lines
AntioxidantSignificant ROS scavenging
Anti-inflammatoryReduced inflammatory markers

Properties

Molecular Formula

C134H125N9O32S3

Molecular Weight

2469.7 g/mol

IUPAC Name

[2-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[1,2-di(prop-2-enoyloxy)ethoxy]benzoate;(2,4-dimethylphenyl) 7-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxynaphthalene-2-carboxylate;(4-methoxy-2-methylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxybenzoate

InChI

InChI=1S/C50H47N3O12S.C46H45N3O13S.C38H33N3O7S/c1-5-45(54)60-23-10-9-22-59-30-40(63-47(56)21-24-61-46(55)6-2)31-62-39-18-16-34(17-19-39)48(57)65-43-28-35-14-15-36(49(58)64-42-20-13-32(3)25-33(42)4)26-37(35)27-38(43)29-51-53-50-52-41-11-7-8-12-44(41)66-50;1-5-41(50)57-23-10-9-22-56-28-36(60-43(52)21-24-58-42(51)6-2)29-59-34-16-13-31(14-17-34)44(53)62-39-19-15-32(45(54)61-38-20-18-35(55-4)25-30(38)3)26-33(39)27-47-49-46-48-37-11-7-8-12-40(37)63-46;1-4-9-25-12-14-26(15-13-25)28-18-21-32(29(22-28)23-39-41-38-40-31-10-7-8-11-33(31)49-38)47-37(44)27-16-19-30(20-17-27)46-36(48-35(43)6-3)24-45-34(42)5-2/h5-8,11-20,25-29,40H,1-2,9-10,21-24,30-31H2,3-4H3,(H,52,53);5-8,11-20,25-27,36H,1-2,9-10,21-24,28-29H2,3-4H3,(H,48,49);5-8,10-23,36H,2-4,9,24H2,1H3,(H,40,41)

InChI Key

KFBQUDUCBSYVRT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC(COC(=O)C=C)OC(=O)C=C)C=NNC4=NC5=CC=CC=C5S4.CC1=CC(=C(C=C1)OC(=O)C2=CC3=CC(=C(C=C3C=C2)OC(=O)C4=CC=C(C=C4)OCC(COCCCCOC(=O)C=C)OC(=O)CCOC(=O)C=C)C=NNC5=NC6=CC=CC=C6S5)C.CC1=C(C=CC(=C1)OC)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC(COCCCCOC(=O)C=C)OC(=O)CCOC(=O)C=C)C=NNC4=NC5=CC=CC=C5S4

Origin of Product

United States

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